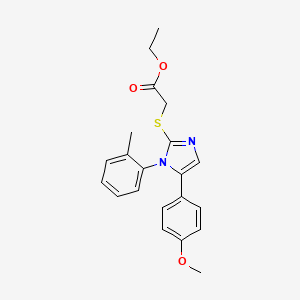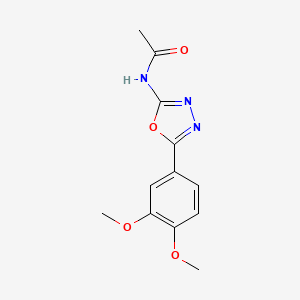
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The 1,3,4-oxadiazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide to form 1,3,4-oxadiazole-2-thiols, followed by alkylation with various electrophiles. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and sodium hydride . Similarly, N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized by reacting 5-phenyl-1,3,4-Oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide in DMF and sodium hydride .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide was confirmed by IR, NMR, and mass spectral data . These methods provide information about the functional groups present and the overall molecular framework.
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring can participate in various chemical reactions, including alkylation, acylation, and condensation. The reactivity of the oxadiazole ring is influenced by the substituents attached to it. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure. These compounds often exhibit significant biological activities, such as antimicrobial, hemolytic, and antitumor properties. For example, a series of N-substituted derivatives showed activity against selected microbial species , and novel 1,3,4-oxadiazole substituted compounds demonstrated selective anticancer activity against various cancer cell lines . The antioxidant properties of these compounds have also been evaluated, with some showing high radical scavenging abilities .
Scientific Research Applications
Antimicrobial and Hemolytic Activity
- 1,3,4-Oxadiazole compounds, including derivatives similar to N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, have been investigated for their antimicrobial properties. Research shows that these compounds are active against selected microbial species, displaying variable antimicrobial potency relative to reference standards. Additionally, they exhibit low toxicity and hemolytic activity, making them potential candidates for further biological screening (Gul et al., 2017).
Antimicrobial Evaluation and Hemolytic Activity of Derivatives
- Derivatives of 1,3,4-oxadiazole and acetamide, like this compound, have been synthesized and evaluated for antibacterial and anti-enzymatic potential. These compounds have shown moderate antibacterial activity and low potential against certain enzymes. Hemolytic studies provide valuable information about the cytotoxic behavior of these molecules (Nafeesa et al., 2017).
Enzyme Inhibition Properties
- Research on similar compounds indicates that they are relatively more active against acetylcholinesterase, an enzyme crucial in nerve signal transmission. This activity suggests potential applications in treating diseases related to neurotransmitter dysfunction (Rehman et al., 2013).
Antimicrobial and Anti-Proliferative Activities
- Certain 1,3,4-oxadiazole N-Mannich bases, related to the compound , have shown broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, they exhibit anti-proliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Al-Wahaibi et al., 2021).
Anti-Inflammatory and Anti-Thrombotic Properties
- Studies on oxadiazole derivatives have demonstrated in-vitro and in-vivo anti-inflammatory activity. They also showed a significant role in enhancing clotting time in in-vivo rat models, indicating potential therapeutic uses in inflammation and thrombosis (Basra et al., 2019).
Antibacterial Potential and Enzyme Inhibition
- Synthesized derivatives of 1,3,4-oxadiazole and acetamide have shown potential anti-bacterial properties against both Gram-negative and Gram-positive bacteria. These compounds also exhibit moderate inhibition of α-chymotrypsin enzyme, indicating their potential in targeting specific bacterial infections and enzymatic processes (Siddiqui et al., 2014).
In Silico Studies and Enzyme Inhibitory Potential
- N-Aryl/aralkyl derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for α-glucosidase inhibitory potential, an important enzyme in carbohydrate metabolism. These compounds have shown promising inhibitor activities, supported by molecular modeling and ADME predictions, suggesting their role in managing diseases related to carbohydrate metabolism (Iftikhar et al., 2019).
Computational and Pharmacological Evaluation
- Heterocyclic 1,3,4-oxadiazole derivatives have been computationally and pharmacologically evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies suggest the potential use of such compounds in developing pharmaceutical products for various therapeutic applications (Faheem, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXXORUKSMYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

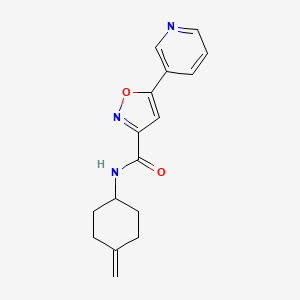
![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)
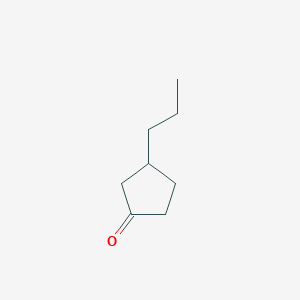
![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)
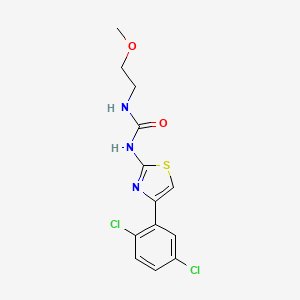
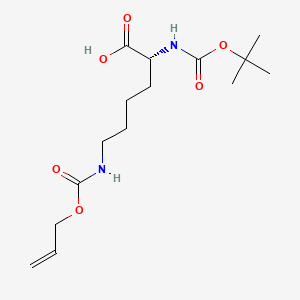

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)
![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)
